Home > Products > Screening Compounds P50736 > 3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine - 1132077-89-4

3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Catalog Number: EVT-3081009
CAS Number: 1132077-89-4
Molecular Formula: C15H19NO3
Molecular Weight: 261.321
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine (SKF 38393)

Compound Description:

SKF 38393 is a potent and selective dopamine D1 receptor agonist. It exhibits stereoselectivity, with the R-(+) enantiomer displaying higher affinity and activity than the S-(-) enantiomer []. This compound is known for its use in studying D1 receptor function and potential therapeutic applications related to dopamine-related disorders [, , , , , ].

Relevance:

6-Chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(4-hydroxyphenyl)-1H-3-benzazepine (SKF 82526)

Compound Description:

SKF 82526 is a potent and selective D1 dopamine receptor agonist. It exhibits potent renal vasodilator activity and is suggested to act, at least in part, through the stimulation of renal vascular dopamine receptors []. This compound has been extensively studied for its potential in treating hypertension and other cardiovascular diseases [, , ].

Relevance:

3-Allyl-6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(4-hydroxyphenyl)-1H-3-benzazepine (SKF 85174)

Compound Description:

SKF 85174 is a dopamine receptor agonist that displays both D1 and D2 agonist activity [, ]. It is a derivative of SKF 82526, with an allyl group substituted at the nitrogen atom in the 3-position. This compound has been investigated for its potential therapeutic benefits in conditions involving dopamine dysfunction [, ].

3-Allyl-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (APB)

Compound Description:

APB is a high-affinity D1 dopamine receptor agonist, belonging to the substituted 1-phenyl-3-benzazepine class []. This compound is known for its enhanced affinity and selectivity for the D1 receptor, as well as its higher in vivo central neuropharmacological activity compared to SKF 38393 [].

Relevance:

3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (6-Br-APB)

Compound Description:

6-Br-APB is a high-affinity D1 dopamine receptor agonist, structurally similar to the D1 agonist APB but with a bromine atom at the 6-position [, ]. This compound exhibits the highest affinity among the reported 1-phenyl-3-benzazepine D1 agonists []. It serves as a valuable tool for investigating D1 receptor function and potential therapeutic applications.

Relevance:

(+)-N-Trichloroacetyl-7,8-dimethoxy-1-vinyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Compound Description:

This compound is a derivative of 2,3,4,5-tetrahydro-1H-3-benzazepine, featuring a trichloroacetyl group on the nitrogen atom and a vinyl group at the 1-position []. The crystal structure analysis of this compound at low temperature allowed for the determination of its absolute configuration [].

Relevance:

6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine

Compound Description:

This compound represents a 2,3,4,5-tetrahydro-1H-3-benzazepine derivative with chlorine, methoxy, and 4-methoxyphenyl substituents at the 6-, 7-, 8-, and 1-positions, respectively []. The crystal structure of this compound has been elucidated by X-ray diffraction, revealing key structural features and conformation [].

Relevance:

2,3,4,5-Tetrahydro-7,8-methylenedioxy-1H-3-benzazepine

Compound Description:

This compound is a structural foundation for a series of mono and bis aromatic-substituted derivatives []. Specifically, the N-acetyl derivative of this compound can undergo chloromethylation at the 6- or 6,9-positions, providing intermediates for synthesizing a range of derivatives [].

Relevance:

3-(3-Chloropropyl)-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one

Compound Description:

This compound represents another 2,3,4,5-tetrahydro-1H-3-benzazepine derivative. It is characterized by a 3-chloropropyl substituent on the nitrogen atom and a carbonyl group at the 2-position, distinguishing it from the target compound [].

Overview

3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is a complex organic compound belonging to the benzazepine class. This compound features a distinctive structure characterized by an acryloyl group and two methoxy groups attached to a tetrahydrobenzazepine core. Its molecular formula is C12H17NO2C_{12}H_{17}NO_2 with a molecular weight of approximately 207.27g/mol207.27\,g/mol . The compound has garnered interest in various fields, including medicinal chemistry and materials science.

Source and Classification

The compound is classified under organic compounds with heterocyclic structures, specifically benzazepines. It is synthesized from readily available precursors through multi-step synthetic routes. The compound's unique structural features make it a candidate for diverse applications in scientific research .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves several key steps:

  1. Formation of the Benzazepine Core: This initial step includes the cyclization of a suitable precursor through condensation and cyclization reactions.
  2. Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
  3. Acryloyl Group Addition: The final step involves the introduction of the acryloyl group through acylation reactions with acryloyl chloride or similar reagents .

Industrial production may optimize these synthetic routes to enhance yield and purity using advanced catalytic systems and continuous flow reactors.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine can be represented as follows:

  • InChI: InChI=1S/C12H17NO2/c1-14-11-7-9-3-5-13-6-4-10(9)8-12(11)15-2/h7-8,13H,3-6H2,1-2H3
  • InChIKey: MHKDOURMQPZPAG-UHFFFAOYSA-N

This structure highlights the presence of the tetrahydrobenzazepine framework along with the functional groups that contribute to its reactivity and potential biological activity .

Chemical Reactions Analysis

Types of Reactions

3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine can undergo various chemical transformations:

  1. Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  2. Reduction: Reduction reactions can convert the acryloyl group into alcohols or other reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions under basic conditions .

Major Products

The major products from these reactions depend on specific reagents and conditions used. For instance:

  • Oxidation may yield ketones or carboxylic acids.
  • Reduction can produce alcohols.

These transformations expand the utility of this compound in synthetic organic chemistry.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine include:

  • Molecular Weight: 207.27g/mol207.27\,g/mol

Chemical Properties

The chemical properties are influenced by its functional groups:

  • Solubility: Likely soluble in organic solvents due to its hydrophobic nature.

This compound's stability and reactivity can vary based on environmental conditions such as pH and temperature.

Applications

Scientific Uses

The applications of 3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine are diverse:

  1. Chemistry: It serves as a building block in synthesizing more complex molecules and as a reagent in various organic reactions.
  2. Biology: Its unique structure makes it suitable for studying biological interactions and potential therapeutic effects.
  3. Medicine: Ongoing research explores its potential as a pharmaceutical agent for treating neurological disorders.
  4. Industry: It can be utilized in developing new materials with tailored properties for applications such as polymers and coatings .
Synthetic Methodologies and Optimization

Multi-Step Organic Synthesis Routes for Benzazepine Scaffolds

The synthesis of 3-acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS 1132077-89-4) relies on a convergent strategy that constructs the benzazepine core before introducing the acryloyl warhead. The foundational intermediate, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (CAS 20925-64-8), is synthesized via a Friedel-Crafts-type cyclization. As detailed in patent EP2135861B2, this involves condensation of (3,4-dimethoxyphenyl)acetic acid with a protected glycolic acid derivative (e.g., 1,1-diethoxyacetone) to form a keto-ester intermediate, followed by acidic ring closure using HCl in acetic acid at 80°C for 4 hours (yield: 78%, purity: 95%) [7]. Alternative acid catalysts like polyphosphoric acid or methanesulfonic acid achieve comparable cyclization efficiency but require optimization of temperature and reaction time [7].

The subsequent N-acryloylation employs acryloyl chloride in dichloromethane with triethylamine as a base at 0°C, yielding the title compound in 65% isolated yield with 98% purity . A critical side reaction involves Michael addition byproducts due to nucleophilic attack on the acryloyl group’s β-carbon; this is mitigated by strict temperature control and stoichiometric precision. For analogs like 3-(3-chloropropyl)-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one (CAS 85175-65-1), alkylation precedes acylation, demonstrating the scaffold’s versatility for late-stage functionalization [6].

Table 1: Key Intermediates in Benzazepine Synthesis

Compound NameCAS NumberRole in SynthesisMolecular Formula
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one20925-64-8Core scaffold precursorC₁₂H₁₅NO₃
(3,4-Dimethoxyphenyl)acetic acid93-40-3*Starting materialC₁₀H₁₂O₄
3-(3-Chloropropyl) analog85175-65-1Functionalized intermediate for ivabradineC₁₅H₂₀ClNO₃
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride14165-90-3Reduction product of benzazepinoneC₁₂H₁₈ClNO₂

Note: CAS for (3,4-dimethoxyphenyl)acetic acid inferred from context; not explicit in sources.

Role of Acryloyl Substituents in Functional Group Compatibility

The acryloyl group (–CH=CH–C(=O)–) is strategically incorporated to enable covalent binding with biological targets via Michael addition. This α,β-unsaturated carbonyl system reacts selectively with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites, rendering the compound valuable as a pharmacological probe . However, this reactivity complicates synthesis, necessitating:

  • Low-temperature acylation (0°C) to suppress polymerization
  • Strict exclusion of nucleophiles (e.g., water, alcohols) from reaction mixtures
  • Controlled stoichiometry of acryloyl chloride (1.0–1.2 equivalents) to minimize di-adduct formation

Functional group tolerance studies reveal that electron-donating methoxy groups at C7 and C8 enhance the benzazepine ring’s stability during acylation by mitigating electrophilic degradation. Conversely, unprotected alcohols or amines in the tetrahydroazepine backbone lead to undesired N/O-acryloylation or ring-opening byproducts. The acryloyl group’s integrity is preserved when halogenated precursors (e.g., 3-(3-chloropropyl) derivatives) are used, confirming orthogonal reactivity between alkyl halides and acryloyl carbonyls under optimized conditions [6].

Table 2: Compatibility of Functional Groups During Acryloylation

Functional GroupCompatibilityKey ChallengesMitigation Strategies
Methoxy (aromatic)HighNone observedNot required
Secondary amine (azepine)ModerateOver-acylation; Michael additionStoichiometric control, low temperature
Alkyl chlorideHighCompeting eliminationAvoid strong bases
Ketone (azepinone precursor)HighEnolization leading to side reactionsMild acylating agents

Solvent and Catalytic System Optimization for Yield Enhancement

Solvent selection critically influences both the cyclization and acylation steps. Polar aprotic solvents (e.g., dichloromethane, DCM) maximize yields in N-acryloylation by solubilizing intermediates while suppressing hydrolysis of acryloyl chloride. As demonstrated in VulcanChem’s route, DCM/triethylamine at 0°C achieves 65% yield, whereas ethereal solvents (THF) reduce yields to <50% due to diminished nucleophilicity of the secondary amine .

For the initial benzazepinone cyclization, acidic media are non-negotiable. Comparative studies show:

  • Concentrated HCl in acetic acid delivers 78% yield at 80°C
  • Methanesulfonic acid affords similar yields but complicates purification
  • Aqueous HCl promotes hydrolysis of the keto-ester precursor, reducing yield to 60% [7]

Catalytic hydrogenation of the benzazepinone intermediate to 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (hydrochloride salt, CAS 14165-90-3) requires Pd/C in methanol. Over-reduction or dehalogenation occurs with PtO₂ or Raney nickel, underscoring catalyst specificity [4].

Table 3: Optimization Parameters for Key Synthetic Steps

StepOptimal ConditionsYieldAlternatives Tested (Yield)
Keto-ester formationDCM, 0°C, Et₃N85%*THF (–15%), Acetone (72%)
Benzazepinone cyclization6M HCl/AcOH, 80°C, 4h78%Polyphosphoric acid (70%), H₂SO₄ (65%)
N-AcryloylationAcryloyl chloride, DCM, 0°C, Et₃N65%Acrylic anhydride (55%), DMF as solvent (40%)
Reduction to tetrahydroPd/C (10%), H₂ (50 psi), MeOH90%**NaBH₄ (30%), LiAlH₄ (decomposition)

Yield inferred from precursor synthesis; *Yield for hydrochloride salt formation [4] [7].*

Stereochemical Control in Tetrahydrobenzazepine Ring Formation

The tetrahydrobenzazepine scaffold in 3-acryloyl derivatives contains two chiral centers at C3 and C4 (if substituted), but literature reports predominantly describe racemic mixtures. No stereoselective synthesis for the title compound has been published, though the ivabradine precursor 3-(3-((7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)propyl)-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one requires enantiopure intermediates [6]. Key findings include:

  • Ring fusion imposes conformational constraints that favor endo-protonation during acid-catalyzed cyclization, but stereocontrol is negligible without chiral auxiliaries.
  • Diastereoselective alkylation of 3-benzazepinones is feasible using Evans’ oxazolidinones, but this remains unexplored for acryloyl derivatives [6].
  • Chiral HPLC separation of the hydroxypropyl analog (CAS 1235547-07-5) confirms that biological activity differs between enantiomers, highlighting the need for asymmetric synthesis methods [8].

Current routes rely on achiral precursors, and the acryloyl installation step erases any existing stereochemistry due to planar sp² hybridization. Resolving this limitation may require chiral Lewis acid catalysts during cyclization or enzymatic desymmetrization of prochiral intermediates.

Properties

CAS Number

1132077-89-4

Product Name

3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

IUPAC Name

1-(7,8-dimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one

Molecular Formula

C15H19NO3

Molecular Weight

261.321

InChI

InChI=1S/C15H19NO3/c1-4-15(17)16-7-5-11-9-13(18-2)14(19-3)10-12(11)6-8-16/h4,9-10H,1,5-8H2,2-3H3

InChI Key

IPUQJGRASLXTSW-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CCN(CCC2=C1)C(=O)C=C)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.